3-chloro-4-(8-quinolinyloxy)aniline
Description
Properties
IUPAC Name |
3-chloro-4-quinolin-8-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-9-11(17)6-7-13(12)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNZURAIOQNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological activity and applications of 3-chloro-4-(8-quinolinyloxy)aniline are influenced by its substituents. Key analogues include:

Key Observations :
- Electron-Withdrawing Groups : Fluorine or chlorine in substituents (e.g., 3-fluorobenzyloxy) enhances stability and binding affinity to kinase targets .
Physicochemical Properties and Solubility
- Water Solubility: 3-Chloro-4-(4-chlorophenoxy)aniline: Poor solubility in water, requiring DMSO for dissolution . 3-Fluorobenzyloxy derivatives: Moderate solubility (predicted logP ~3.5) balances membrane permeability and bioavailability .
- Thermal Stability: The 3-trifluoromethylphenoxy analogue has a higher melting point (~180°C) due to increased molecular rigidity .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-chloro-4-(8-quinolinyloxy)aniline, and how are intermediates characterized during the synthesis process?
- Answer : The synthesis typically involves nucleophilic aromatic substitution between 8-quinolinol and 3-chloro-4-fluoroaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using catalytic hydrogenation (Pd/C, H₂) or Fe/NH₄Cl systems . Intermediates are characterized via TLC for reaction progress, LCMS for molecular weight confirmation (e.g., [M+H]⁺ peaks), and 1H/13C NMR to verify substitution patterns (e.g., disappearance of fluorine signals post-substitution) .
Q. Which analytical techniques are prioritized for confirming the structural integrity of this compound, and how are potential impurities detected?
- Answer : Reverse-phase HPLC (e.g., Newcrom R1 column) under isocratic conditions (MeCN:H₂O with 0.1% TFA) resolves the target compound from byproducts, with UV detection at 254 nm . High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray diffraction (using SHELX refinement) definitively assigns bond angles and conformations . Impurities, such as di-substituted byproducts, are quantified via area normalization in HPLC chromatograms .
Q. What are the recommended storage conditions and stability profiles for this compound in academic research settings?
- Answer : Store under inert atmosphere (N₂) at -20°C in amber vials to prevent photodegradation. Stability studies indicate susceptibility to oxidative dimerization; antioxidants (e.g., BHT) are recommended for long-term storage. Degradation products like quinones are monitored via HPLC and characterized via LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reported biological activity of this compound across different enzyme inhibition assays?
- Answer : Contradictions (e.g., IC₅₀ variations in kinase vs. cytochrome assays) require method harmonization:
- Standardize assay conditions (substrate concentration, pH) .
- Use orthogonal techniques like surface plasmon resonance (SPR) for binding affinity and enzymatic activity assays .
- Cross-reference with structurally analogous inhibitors (e.g., POA derivatives ) to isolate substituent-specific effects.
Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing di-substituted byproducts?
- Answer : Key parameters include:
- Controlled stoichiometry (excess 8-quinolinol to favor mono-substitution) .
- Solvent optimization (polar aprotic solvents like DMF enhance nucleophilicity) .
- Post-reduction purification via silica gel chromatography (hexane → EtOAc gradient) . Yield improvements (up to 82%) are achieved using Pd/C hydrogenation instead of Fe-based reduction .
Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound in hepatic systems?
- Answer :
- DFT calculations (e.g., Gaussian09) identify electrophilic sites prone to CYP-mediated oxidation .
- In vitro microsomal assays (human liver microsomes + NADPH) validate metabolite profiles via LC-MS/MS.
- Docking simulations (AutoDock Vina) using CYP2B homology models refine site-of-metabolism predictions .
Q. What crystallographic approaches are employed to determine the three-dimensional conformation of this compound, and how are disorder models handled during refinement?
- Answer : Single-crystal X-ray diffraction (Cu Kα) at 100K, with data processed via SHELXT . Flexible groups (e.g., quinolinyloxy) are refined using SHELXL-2018 with restraints (e.g., ISOR/SADI) for disorder resolution . Validation metrics (Rint < 0.05, GooF ≈ 1.0) ensure reliability .
Q. How does the electronic nature of substituents on the quinolinyloxy group influence solubility and bioavailability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

